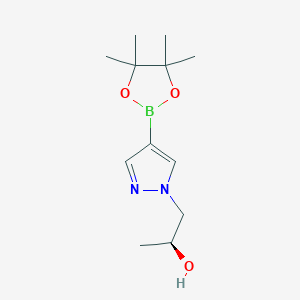
(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
Vue d'ensemble
Description
(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H21BN2O3 and its molecular weight is 252.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular structure includes a pyrazole ring and a dioxaborolane moiety, which are known for their roles in various biological activities. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H17BN2O |
| Molecular Weight | 205.07 g/mol |
| CAS Number | 1150561-76-4 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has indicated that compounds containing pyrazole and boron functionalities can inhibit various kinases, including:
- Fibroblast Growth Factor Receptor 1 (FGFR1) : Inhibition studies have shown that similar pyrazole derivatives can achieve over 50% inhibition at concentrations around 10 µM .
- c-Met Kinase : Compounds with the dioxaborolane structure have demonstrated potential as c-Met inhibitors .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound class. For instance:
- In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting that the compound may disrupt cancer cell proliferation .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been documented:
- Kinase Inhibition : The pyrazole moiety is known to interact with ATP-binding sites in kinases. Docking studies have suggested that modifications in the dioxaborolane structure can enhance binding affinity and selectivity towards FGFR1 and c-Met .
Study on FGFR Inhibition
In a recent study published by MDPI, a series of pyrazole derivatives were synthesized and evaluated for their FGFR inhibitory activity. The study highlighted that certain substitutions on the pyrazole ring significantly enhanced inhibitory potency:
| Compound ID | IC50 (nM) | FGFR Inhibition (%) |
|---|---|---|
| Compound 8 | 0.6 | >90 |
| Compound 9 | 10 | >50 |
This indicates that structural modifications can lead to increased biological efficacy .
Safety Profile
The compound has been categorized as an irritant based on safety summaries from various chemical databases. Proper handling and safety protocols are recommended when working with this compound in laboratory settings .
Propriétés
IUPAC Name |
(2S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQGFBNAKPAMKE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















